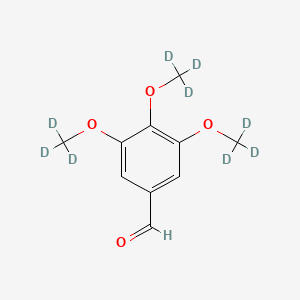
3,4,5-三甲氧基苯甲醛-d9
概述
描述
3,4,5-Trimethoxybenzaldehyde-d9 is used in the synthesis of trimethoprim and psychedelic phenethylamines. It can also be used in the production of plastic additives .
Synthesis Analysis
3,4,5-Trimethoxybenzaldehyde dimethyl acetal can be prepared by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxybenzaldehyde-d9 is C10H12O4. The molecular weight is 205.25 g/mol . The InChI is 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 .Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde dimethyl acetal may be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .Physical And Chemical Properties Analysis
The molecular weight of 3,4,5-Trimethoxybenzaldehyde-d9 is 205.25 g/mol . The exact mass is 205.13004957 g/mol . The compound has a complexity of 169 .科学研究应用
木质素的催化氧化
涉及木质素的催化氧化过程,产生芳香醛类化合物,如香草醛(3-甲氧基-4-羟基苯甲醛)和丁香醛(3,5-二甲氧基-4-羟基苯甲醛),突显了理解化学结构和反应性的重要性。这一研究领域探讨了各种因素对醛类产率和过程选择性的影响,为潜在的化学转化和类似化合物的应用提供了见解(Tarabanko & Tarabanko, 2017)。
合成和抗氧化评价
对异噁唑酮衍生物的研究,包括从芳香醛合成的衍生物,强调了合成方法和生物活性评价的重要性。这项工作有助于理解芳香醛衍生物,可能包括“3,4,5-三甲氧基苯甲醛-d9”,如何合成并应用于药物化学,以发挥其抗氧化性能(Laroum et al., 2019)。
环境影响和毒理学研究
关于化学品的环境命运、行为和毒理学影响的研究为评估与化学化合物相关的潜在环境和健康风险提供了框架。例如,对除草剂2,4-二氯苯氧乙酸(2,4-D)的研究为理解“3,4,5-三甲氧基苯甲醛-d9”在环境中的行为及其潜在影响提供了一个模型(Islam et al., 2017)。
安全和危害
未来方向
属性
IUPAC Name |
3,4,5-tris(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662220 | |
| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzaldehyde-d9 | |
CAS RN |
1189721-06-9 | |
| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)
![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
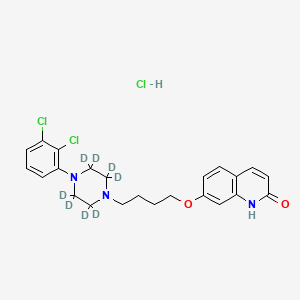
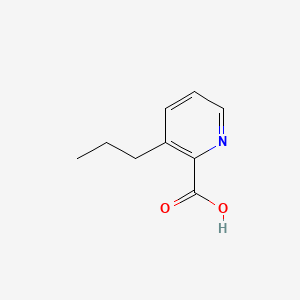
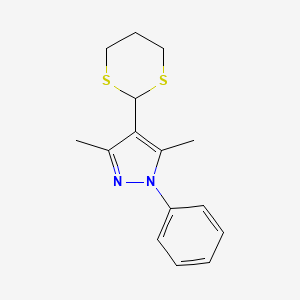
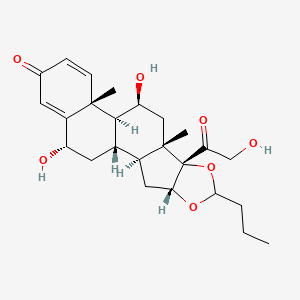
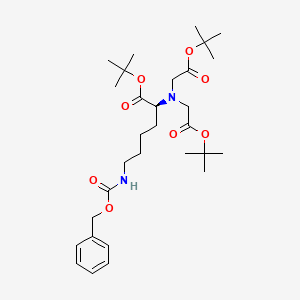
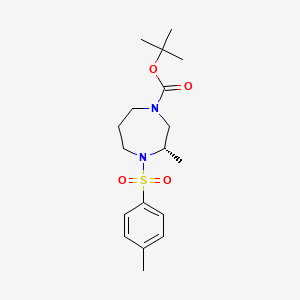
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
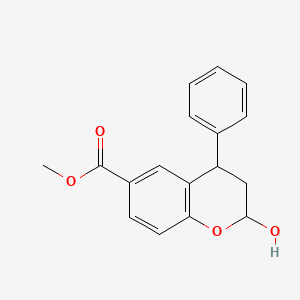
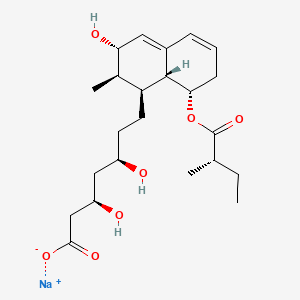
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)